9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
The compound “9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a chemical compound with the molecular formula C21H17BrN6O2 . It is available for purchase from certain chemical suppliers.
Physical And Chemical Properties Analysis
The average mass of this compound is 465.303 Da, and the monoisotopic mass is 464.059631 Da . No further physical or chemical properties were found.Scientific Research Applications
Synthesis and Anticancer Activity
One line of research has centered on synthesizing tricyclic triazino and triazolo[4,3-e]purine derivatives to establish candidates with antineoplastic, anti-HIV-1, and antimicrobial activities. For instance, specific compounds in this category have shown considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, highlighting their potential as anticancer agents (Ashour et al., 2012).
Anti-Proliferative Agents
Another study focused on the synthesis of novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives, which were evaluated for their in vitro anti-proliferative activity against four human cancer cell lines. Some derivatives showed stronger activity comparable to the standard drug doxorubicin, indicating their potential as anti-proliferative agents (Sucharitha et al., 2021).
Antibacterial Evaluation
Compounds containing the triazolo[4,3-g]purin moiety have been synthesized and screened for antibacterial activity. This work contributes to the ongoing search for new antibacterial agents capable of addressing the challenge of antibiotic resistance (Govori, 2017).
Catalyst-Free Synthesis
Research has also been conducted on the green chemistry-oriented synthesis of triazolo[4,3-a]purine derivatives under catalyst- and solvent-free conditions. This approach not only offers an environmentally friendly method for creating these compounds but also aligns with principles of sustainable chemistry (Karami et al., 2015).
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-9-14(21)10-8-12)19-24-23-16(27(18)19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXQIQWQZCKQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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